(E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acrylamide is noted for its relevance in the context of metabolic processes involving Cytochrome P450 (CYP) enzymes in the liver. The metabolism of various drugs by these enzymes and the potential for drug–drug interactions when multiple drugs are coadministered necessitates understanding the role of specific CYP isoforms in drug metabolism. Chemical inhibitors like this compound are crucial for phenotyping these enzymes and determining the involvement of specific isoforms in metabolic pathways Khojasteh et al., 2011.
Acrylamide in Industrial and Food Applications
This compound, as part of the acrylamide family, is linked to the broader context of industrial and food chemistry. Acrylamide, a reactive molecule, is widely used in polyacrylamide synthesis for applications such as soil conditioning, wastewater treatment, and electrophoresis solid support. The compound's presence in food, particularly formed during processing conditions that induce Maillard browning, has led to extensive research into its chemistry, biochemistry, and impact on human health. Understanding its formation, distribution in food, and role in human health is of paramount importance Friedman, 2003.
Acrylamide in the Food Industry
The discovery of acrylamide in heat-treated carbohydrate-rich foods has sparked investigations into its occurrence, chemistry, agricultural practices, and toxicology to assess potential risks to human health. This molecule, part of the broader family of compounds including this compound, is intricately linked to food composition and processing conditions. Understanding the mechanisms of its formation, especially in relation to amino acids like asparagine, is crucial in addressing its presence in the food supply Taeymans et al., 2004.
Arylmethylidenefuranones in Chemical Synthesis
This compound, as a furan derivative, is part of a broader group of compounds with significant relevance in chemical synthesis. Arylmethylidenefuranones, for instance, exhibit a wide range of reactions with various nucleophiles, leading to the formation of diverse compounds. The structural variety and reactivity of these compounds underscore their importance in synthetic organic chemistry Kamneva et al., 2018.
Furan and Thiophene Derivatives in Medicinal Chemistry
The furan moiety in this compound points to its potential significance in medicinal chemistry. Furan and thiophene derivatives play a crucial role in drug design, often serving as structural units in bioactive molecules. The structural variations and bioisosteric replacements of these compounds significantly influence their biological activities, making them valuable in the development of therapeutics for various diseases Ostrowski, 2022.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21-12-14(11-20-21)16-9-13(6-7-18-16)10-19-17(22)5-4-15-3-2-8-23-15/h2-9,11-12H,10H2,1H3,(H,19,22)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKJQJKSFKBSX-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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